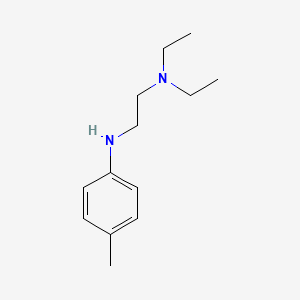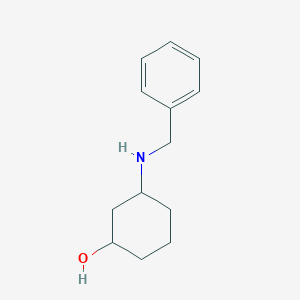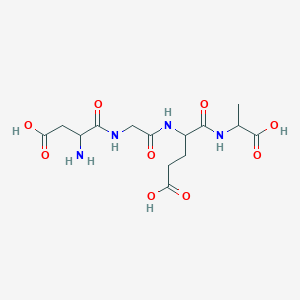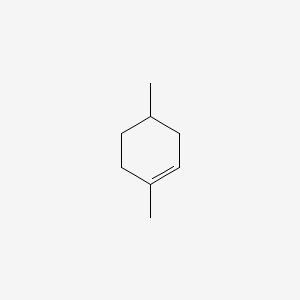
1,4-Dimethylcyclohexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethylcyclohexene is an organic compound with the molecular formula C(_8)H(_14). It is a derivative of cyclohexene, where two methyl groups are attached to the first and fourth carbon atoms of the cyclohexene ring. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dimethylcyclohexene can be synthesized through several methods:
-
Dehydration of Alcohols: : One common method involves the dehydration of 1,4-dimethylcyclohexanol using acid catalysts such as sulfuric acid or phosphoric acid. The reaction typically occurs at elevated temperatures to facilitate the removal of water and formation of the double bond.
-
Dehydrohalogenation of Alkyl Halides: : Another method involves the dehydrohalogenation of 1,4-dimethylcyclohexyl halides using strong bases like potassium tert-butoxide. This reaction also requires elevated temperatures to promote the elimination of the halide and formation of the double bond.
Industrial Production Methods
Industrial production of this compound often involves the catalytic dehydrogenation of 1,4-dimethylcyclohexane. This process uses metal catalysts such as platinum or palladium at high temperatures to remove hydrogen and form the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dimethylcyclohexene undergoes various chemical reactions, including:
-
Oxidation: : This compound can be oxidized to form 1,4-dimethylcyclohexanone using oxidizing agents like potassium permanganate or chromium trioxide.
-
Reduction: : Hydrogenation of this compound using catalysts such as palladium on carbon can yield 1,4-dimethylcyclohexane.
-
Substitution: : Electrophilic substitution reactions can occur at the double bond, leading to products such as 1,4-dimethylcyclohexyl halides when reacted with halogens in the presence of light or a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)), and other strong oxidizing agents.
Reduction: Hydrogen gas (H(_2)) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (Cl(_2), Br(_2)) with light or catalysts like iron(III) chloride (FeCl(_3)).
Major Products
Oxidation: 1,4-Dimethylcyclohexanone.
Reduction: 1,4-Dimethylcyclohexane.
Substitution: 1,4-Dimethylcyclohexyl halides.
Applications De Recherche Scientifique
1,4-Dimethylcyclohexene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: This compound can be used as a monomer or comonomer in the production of specialty polymers.
Material Science: It is utilized in the development of new materials with specific properties, such as high thermal stability or unique mechanical characteristics.
Biological Studies: Researchers use this compound to study the effects of cyclic hydrocarbons on biological systems, including their interactions with enzymes and cell membranes.
Mécanisme D'action
The mechanism of action of 1,4-dimethylcyclohexene in chemical reactions typically involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the double bond is attacked by oxidizing agents, leading to the formation of an epoxide intermediate, which then rearranges to form the final product. In reduction reactions, the double bond is hydrogenated to form a saturated cyclohexane ring.
Comparaison Avec Des Composés Similaires
1,4-Dimethylcyclohexene can be compared with other similar compounds such as:
Cyclohexene: Lacks the methyl groups, making it less sterically hindered and more reactive in certain reactions.
1,2-Dimethylcyclohexene: Has methyl groups on adjacent carbon atoms, leading to different steric and electronic effects.
1,3-Dimethylcyclohexene: Methyl groups are separated by one carbon, resulting in different reactivity patterns compared to this compound.
The uniqueness of this compound lies in the specific positioning of its methyl groups, which influences its reactivity and the types of products formed in chemical reactions.
Propriétés
Numéro CAS |
70688-47-0 |
|---|---|
Formule moléculaire |
C8H14 |
Poids moléculaire |
110.20 g/mol |
Nom IUPAC |
1,4-dimethylcyclohexene |
InChI |
InChI=1S/C8H14/c1-7-3-5-8(2)6-4-7/h3,8H,4-6H2,1-2H3 |
Clé InChI |
KMGDYKOGDOVDCW-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(=CC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


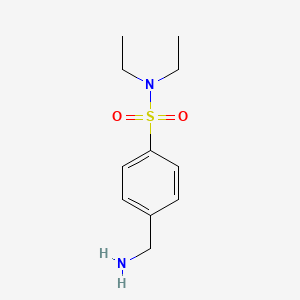
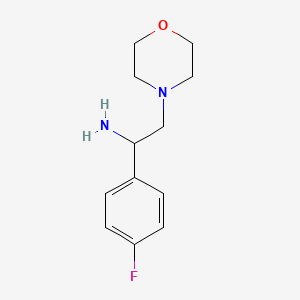
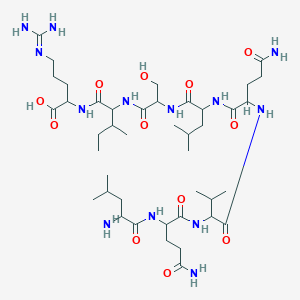
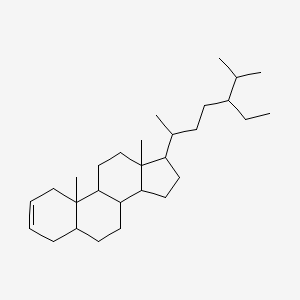
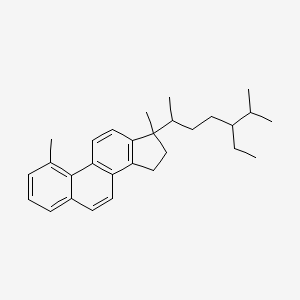
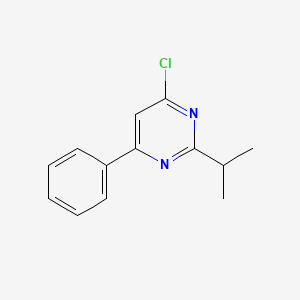

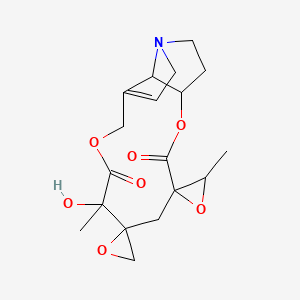


![2-(3-Chloro-phenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)-phenyl]-acetamide](/img/structure/B12111000.png)
